Bis(2-bromobenzyl)amine hydrochloride

Overview

Description

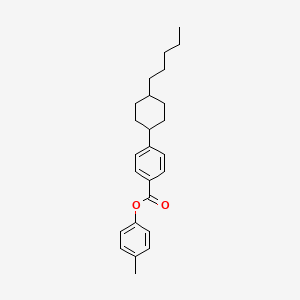

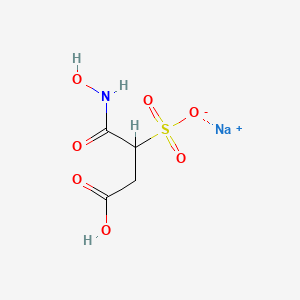

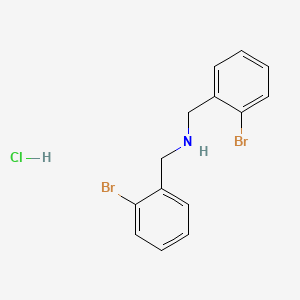

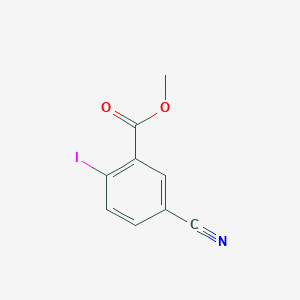

Bis(2-bromobenzyl)amine hydrochloride is a chemical compound with the molecular formula C14H13Br2N.HCl . It is used in laboratory settings .

Molecular Structure Analysis

The molecular structure of Bis(2-bromobenzyl)amine hydrochloride consists of a nitrogen atom bonded to two 2-bromobenzyl groups and one hydrogen atom, forming an ammonium ion. This is then combined with a chloride ion to form the hydrochloride salt .Chemical Reactions Analysis

While specific chemical reactions involving Bis(2-bromobenzyl)amine hydrochloride are not detailed in the search results, amines in general are known to act as weak organic bases. They can react with acids to form salts .Physical And Chemical Properties Analysis

Bis(2-bromobenzyl)amine hydrochloride has a melting point of 165-168°C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthetic Chemistry Applications

- Structural Diversity and Synthesis : Bis(bibenzyls), compounds related to Bis(2-bromobenzyl)amine hydrochloride, exhibit significant structural diversity. Studies on their biosynthesis, chemical synthesis, and stereochemistry have highlighted the importance of detailed structural studies for understanding their pharmacological actions and synthetic applications (Lou Hong-xiang, 2011).

- Catalytic Applications : Group 8 half-sandwich complexes with α, β-unsaturated alkylidene and cumulenylidene groups, similar in reactivity to bis-carbenes, have shown promising applications in catalysis, including C-C coupling reactions. This highlights the potential for innovative catalytic applications using structurally complex compounds (V. Cadierno, M. Gamasa, J. Gimeno, 2004).

Environmental and Health Impact Studies

- Endocrine Disrupting Effects and Environmental Presence : Bisphenol A (BPA) and its derivatives, including compounds structurally similar to Bis(2-bromobenzyl)amine hydrochloride, have been extensively studied for their endocrine-disrupting effects. Investigations into the environmental fate, effects, and exposures of BPA reveal its widespread presence and potential health impacts, emphasizing the need for studies on similar compounds (C. Staples et al., 1998).

- Bisphenol S as a Substitute and Its Impact : With restrictions on BPA due to its health effects, alternatives like Bisphenol S (BPS) have emerged. However, studies on BPS reveal similar concerns regarding reproductive toxicity and endocrine disruption, suggesting that substitutes might also pose health risks. This highlights the importance of evaluating the safety of Bis(2-bromobenzyl)amine hydrochloride and related compounds in consumer products (Shalenie P. den Braver-Sewradj et al., 2020).

Biotransformation and Remediation

- Removal from Aqueous Solutions : The development of effective methods for the adsorptive removal of endocrine-disrupting compounds, including those related to Bis(2-bromobenzyl)amine hydrochloride from water, is crucial. Reviews on various adsorbents for bisphenol A (BPA) removal underscore the need for innovative materials and techniques for decontaminating water sources (A. Bhatnagar, I. Anastopoulos, 2017).

Safety and Hazards

properties

IUPAC Name |

1-(2-bromophenyl)-N-[(2-bromophenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2N.ClH/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16;/h1-8,17H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMULHDKALNZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=CC=C2Br)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639953 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-bromobenzyl)amine hydrochloride | |

CAS RN |

336615-45-3 | |

| Record name | 1-(2-Bromophenyl)-N-[(2-bromophenyl)methyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)

![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)